2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a chloro-substituted quinoline ring, a methylbenzoyl group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro and Methylbenzoyl Groups: The chloro and methylbenzoyl groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the methylbenzoyl group can be introduced using Friedel-Crafts acylation with methylbenzoyl chloride.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with 3-methoxyphenylacetic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Amino or thio-substituted quinoline derivatives
Scientific Research Applications
2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in inflammatory pathways or enzymes critical for bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid
- 4-methoxybenzoyl chloride
- 4-methoxy-3-methylbenzyl chloride
Uniqueness
Compared to similar compounds, 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its quinoline core, coupled with the chloro and methylbenzoyl groups, provides a distinct pharmacological profile that is not commonly found in other related compounds.
Properties
IUPAC Name |
2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-16-6-8-17(9-7-16)25(31)22-14-29(23-11-10-18(27)12-21(23)26(22)32)15-24(30)28-19-4-3-5-20(13-19)33-2/h3-14H,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCKGWFKNMUFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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